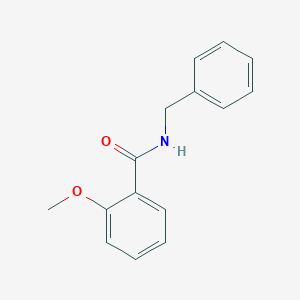

N-benzyl-2-methoxybenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-18-14-10-6-5-9-13(14)15(17)16-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJRNVSVZRWSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001292636 | |

| Record name | 2-Methoxy-N-(phenylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183198-63-2 | |

| Record name | 2-Methoxy-N-(phenylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183198-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-N-(phenylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001292636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 2 Methoxybenzamide and Analogues

Classical and Contemporary Approaches to N-benzyl-2-methoxybenzamide Synthesis

The foundational approach to constructing the this compound core involves the formation of an amide bond between 2-methoxybenzoic acid or its activated derivatives and benzylamine (B48309). Over time, these methods have been refined to improve yields, purity, and substrate scope.

Amidation Reactions for Benzamide (B126) Core Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures and resulting in modest yields. A common strategy to overcome this is the activation of the carboxylic acid moiety. One of the most traditional and widely used methods is the conversion of 2-methoxybenzoic acid to its more reactive acyl chloride, 2-methoxybenzoyl chloride. smolecule.comsigmaaldrich.comshreesulphuric.comnih.govscbt.com This intermediate readily reacts with benzylamine, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, to afford this compound in high yield.

Modern coupling reagents have largely replaced the need for acyl chloride formation, offering milder reaction conditions and broader functional group tolerance. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation by generating a highly reactive O-acylisourea intermediate. commonorganicchemistry.com These methods are particularly prevalent in the synthesis of complex molecules. slideshare.net

Catalytic approaches for direct amidation have also gained prominence. For instance, niobium(V) oxide (Nb2O5) has been demonstrated as an effective heterogeneous catalyst for the direct amidation of esters with amines, a reaction that can be applied to the synthesis of this compound from a methyl or ethyl ester of 2-methoxybenzoic acid. researchgate.netresearchgate.net

Table 1: Comparison of Selected Amidation Methods for Benzamide Synthesis

| Method | Activating Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Anhydrous solvent (e.g., DCM, THF), often with a base (e.g., pyridine, Et₃N) | High reactivity, high yields | Harsh reagents, generation of acidic byproduct |

| Carbodiimide Coupling | EDC/HOBt or DCC/NHS | Aprotic solvent (e.g., DMF, DCM), room temperature | Mild conditions, good for sensitive substrates | Formation of urea (B33335) byproduct, potential for racemization |

| Catalytic Amidation | e.g., Nb₂O₅ | High temperature, solvent-free or high-boiling solvent | High atom economy, catalyst can be recycled | Often requires forcing conditions |

| Oxidative Amidation | e.g., Cu-MOF/TBHP | Acetonitrile, 65 °C | One-pot from aldehydes and amines | Requires an oxidant, may have substrate limitations |

Precursor Functionalization Strategies

The diversity of this compound analogues often stems from the functionalization of the precursor molecules, 2-methoxybenzoic acid and benzylamine, prior to the amidation reaction.

For the 2-methoxybenzoic acid core, electrophilic aromatic substitution reactions can introduce a variety of substituents onto the aromatic ring. For example, nitration of 2-methoxybenzoic acid can introduce a nitro group, which can then be a handle for further transformations. The synthesis of N-benzyl-2-methoxy-5-propargyloxybenzoamides, for instance, involves the initial functionalization of a salicylic (B10762653) acid derivative which is then methoxylated and coupled with benzylamine. nih.gov

On the benzylamine precursor, a wide array of commercially available substituted benzylamines allows for straightforward introduction of diversity. Alternatively, functional groups can be introduced onto benzylamine itself through standard synthetic transformations, provided the amino group is appropriately protected.

Advanced Synthetic Pathways for Diverse this compound Derivatives

To access more complex and diverse analogues, advanced synthetic methodologies are employed, often on the pre-formed this compound scaffold. These techniques allow for precise modification of the molecule.

Catalytic Coupling Reactions (e.g., Palladium-Catalyzed Methodologies)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions can be used to introduce a wide variety of substituents onto the aromatic rings of this compound, assuming a suitable handle like a halide or triflate is present. For instance, a bromo-substituted this compound could undergo Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group. rsc.org

Palladium catalysis can also be employed for C-H activation/arylation. For example, the ortho-arylation of N-benzylpiperidines with arylboronic acid pinacol (B44631) esters has been reported, a strategy that could potentially be adapted for the arylation of the benzyl (B1604629) group in this compound. rsc.org Furthermore, palladium-catalyzed C(sp3)–H arylation of N-Boc protected benzylalkylamines provides a route to diarylmethylamines, which could be seen as analogues of this compound. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions for Benzamide Diversification

| Reaction Type | Coupling Partners | Catalyst/Ligand System | Purpose |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | C-C bond formation to create biaryl structures |

| Heck Reaction | Aryl Halide + Alkene | Pd(OAc)₂/P(o-tol)₃ | C-C bond formation to introduce alkenyl groups |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd₂(dba)₃/BINAP | C-N bond formation to introduce amino substituents |

| C-H Arylation | Benzylic C-H + Aryl Halide | Pd(OAc)₂/NiXantPhos | Direct functionalization of the benzyl group |

Lithiation-Mediated Cyclization and Substitution Strategies

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. arkat-usa.orgbaranlab.orguwindsor.ca The amide group in N-benzylbenzamides can act as a directed metalation group (DMG), directing a strong base like n-butyllithium or sec-butyllithium (B1581126) to deprotonate the ortho position of the benzoyl ring. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. nih.govrsc.org

In the case of this compound, the presence of the methoxy (B1213986) group can also influence the site of lithiation. Studies on the closely related N-(2-methoxybenzyl)pivalamide have shown that with t-BuLi, lithiation occurs ortho to the methoxy group. arkat-usa.orgresearchgate.net This regioselectivity provides a powerful tool for introducing substituents at specific positions. The generated organolithium intermediate can be quenched with electrophiles such as aldehydes, ketones, or alkyl halides.

Furthermore, these lithiated intermediates can undergo cyclization reactions. For example, asymmetric deprotonation of N-benzyl benzamides using chiral lithium amides can lead to an enantioselective dearomatizing cyclization to form isoindolinones. rsc.org This strategy could potentially be applied to this compound to generate novel heterocyclic structures.

Protecting Group Chemistry in this compound Synthesis

In multi-step syntheses of complex this compound analogues, the use of protecting groups is often essential to mask reactive functional groups and ensure chemoselectivity. slideshare.netjocpr.comorganic-chemistry.org

For example, if a hydroxyl group is present on either the benzoyl or benzyl ring, it is typically protected as a benzyl ether or a silyl (B83357) ether to prevent it from interfering with reactions such as amidation or lithiation. The benzyl ether protecting group is robust but can be removed under reductive conditions (e.g., hydrogenolysis with Pd/C), while silyl ethers are typically removed with fluoride (B91410) sources. commonorganicchemistry.comorganic-chemistry.orgorgsyn.orgsemanticscholar.org

If the benzylamine precursor contains other reactive functionalities, the primary amine itself might be temporarily protected, for example as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) carbamate. The Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis. nih.govunh.educhemicalbook.com This orthogonal reactivity allows for selective deprotection in the presence of other protecting groups. The use of a Boc group on the nitrogen of benzylamine has been shown to be compatible with palladium-catalyzed C-H arylation. nih.gov

Table 3: Common Protecting Groups in the Synthesis of this compound Analogues

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N) | Strong acid (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis) |

| Hydroxyl | Benzyl | Bn | BnBr, base (e.g., NaH) | H₂, Pd/C (Hydrogenolysis) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS or TBS | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) |

| Carboxylic Acid | Methyl or Ethyl Ester | Me or Et | Fischer esterification (acid, alcohol) | Saponification (base, e.g., LiOH, NaOH) |

Design and Synthesis of Substituted Benzamide Analogues

The design and synthesis of analogues of this compound often involve strategic modifications to either the benzamide or the benzyl portion of the molecule. These alterations are typically aimed at investigating structure-activity relationships (SAR) for specific applications, such as herbicidal or therapeutic agents. nih.gov

A common synthetic approach involves the coupling of a substituted benzoic acid derivative with a substituted benzylamine. For instance, novel N-substituted benzimidazole (B57391) benzamides are synthesized through a coupling reaction using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) and 1-hydroxybenzotriazole (HOBt). nih.gov Another strategy involves the reaction of benzoyl chlorides with appropriate amines. nih.gov The synthesis of N-triflylbenzamides, for example, is achieved in high yields by reacting benzoyl chlorides with trifluoromethanesulfonamide. nih.gov

In the context of developing new herbicides, a series of N-benzyl-2-methoxy-5-propargyloxybenzoamides were synthesized. nih.gov SAR studies on these compounds revealed that introducing a propargyloxy group at the 5-position of the benzoyl ring, along with a fluorine or methyl group on the benzyl ring, was advantageous for their biological activity. nih.gov Similarly, the design of potential anticonvulsant agents has led to the development of retrobenzamides, such as N-(nitrophenyl) benzamides and N-(aminophenyl)benzamides. nih.gov

Further diversification of the benzamide structure is achieved through various chemical transformations. For example, the methoxy groups on the benzamide ring can be removed using reagents like boron tribromide to yield the corresponding hydroxy-substituted analogues. nih.gov The synthesis of more complex structures, such as (R)-2-acetamido-N-benzyl-3-methoxypropionamide, involves multi-step processes that may include acetylation of an amino group in the presence of an organic base. google.com

Table 1: Synthesis of Substituted Benzamide Analogues

| Analogue Type | Starting Materials | Key Reagents/Conditions | Purpose/Finding |

|---|---|---|---|

| N-benzyl-2-methoxy-5-propargyloxybenzoamides | Substituted 2-methoxy-5-propargyloxybenzoic acids and benzylamines | Not specified | Herbicide development; SAR studies showed substitutions on both rings improve activity. nih.gov |

| N-(1H-benzo[d]imidazol-2-yl)-2-hydroxy-4-methoxybenzamide | N-substituted 2-aminobenzimidazole (B67599) and benzyl-protected benzoic acid | EDC.HCl, HOBt (coupling agents); BBr3 (demethylation) | Synthesis of biologically active benzamides. nih.gov |

| N-(nitrophenyl) benzamides | Not specified | Not specified | Design of potential anticonvulsant agents. nih.gov |

| N-triflylbenzamides | Benzoyl chlorides and trifluoromethanesulfonamide | Triethylamine, reflux | General high-yielding synthesis of benzamide analogues. nih.gov |

| (R)-2-acetamido-N-benzyl-3-methoxypropionamide | (R)-N-benzyl-2-amino-3-methoxypropionamide | Acetic anhydride, organic base (e.g., pyridine) | Synthesis of complex chiral amide analogues. google.com |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of synthetic routes to this compound and its analogues is crucial for improving efficiency and making processes more suitable for larger-scale production. Research efforts focus on modifying reaction parameters such as catalysts, solvents, temperature, and reaction time to maximize product yield and purity.

One documented synthesis for an N-methylated analogue of this compound involves a two-stage process. The initial reaction between ortho-anisaldehyde and N-benzyl-N-chloromethylamine is catalyzed by vanadyl sulfate (B86663) trihydrate (VOSO₄·3H₂O) in ethyl acetate (B1210297) under blue LED irradiation, followed by the addition of triethylamine. chemicalbook.com This method resulted in a 51% yield. chemicalbook.com The process includes a specific work-up procedure involving washes with citric acid and sodium bicarbonate solutions and purification by flash chromatography. chemicalbook.com

General methodologies for benzamide synthesis have also been subject to optimization. A method utilizing cyanoguanidine with an aromatic substrate in the presence of triflic acid (CF₃SO₃H) was improved by increasing the reaction temperature to 60°C, which led to a product yield of 56%. nih.gov It was noted that the yield dropped considerably with less acid. nih.gov

Significant improvements in amide synthesis have been achieved by comparing different coupling reagents. A systematic study on amide bond formation found that a combination of EDC, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and N,N'-diisopropylethylamine (DIPEA) provided superior conversion yields for a diverse set of carboxylic acids compared to other methods. acs.org

Alternative energy sources are also employed to enhance reaction efficiency. The use of ultrasound irradiation for the N-benzylation of arylcyanamides with benzyl bromide resulted in excellent yields with rapid reaction times at room temperature, avoiding the need for a catalyst. researchgate.net In other work, a previously lengthy 12-hour reaction to produce an amide compound with a 56% yield was optimized to a 4-hour process with an improved yield by employing a different methodology. researchgate.net

The development of continuous-flow reactor technology offers another avenue for optimization. A continuous process for synthesizing the related precursor N-benzylhydroxylamine hydrochloride from benzyl chloride was optimized by systematically investigating reagent equivalents, temperature, flow rate, and concentration. mdpi.com The optimized conditions resulted in a 75% yield and allowed for solvent and reagent recycling, significantly reducing production costs. mdpi.com

Table 2: Optimization of Benzamide Synthesis

| Method/Reaction | Key Optimization Parameters | Reagents/Catalysts | Yield/Time Improvement |

|---|---|---|---|

| N-Benzyl-2-Methoxy-N-Methylbenzamide Synthesis | Catalyst, light source | VOSO₄·3H₂O, blue LED irradiation | Achieved 51% yield. chemicalbook.com |

| Benzamide Synthesis from Cyanoguanidine | Reaction temperature, acid concentration | Triflic acid (CF₃SO₃H) | Increased temperature to 60°C resulted in a 56% yield. nih.gov |

| General Amide Bond Formation | Coupling agent combination | EDC/HOAt/DIPEA | Showed higher conversion rates for a majority of 543 tested carboxylic acids. acs.org |

| N-Benzylation of Arylcyanamides | Energy source | Ultrasound irradiation | Achieved excellent yields in short reaction times without a catalyst. researchgate.net |

| Continuous Synthesis of N-benzylhydroxylamine HCl | Flow reactor conditions (temp, flow rate, concentration) | Not specified | Optimized process achieved a 75% yield. mdpi.com |

| General Amide Synthesis | Reaction time and methodology | Not specified | Reduced reaction time from 12h to 4h and increased yield from 56%. researchgate.net |

Advanced Spectroscopic and Structural Elucidation of N Benzyl 2 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and the chemical environment of individual atoms.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer fundamental insights into the number and types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of N-benzyl-2-methoxybenzamide is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and 2-methoxybenzoyl moieties, the benzylic methylene protons, the amide proton, and the methoxy (B1213986) protons. Due to restricted rotation around the amide C-N bond, a phenomenon common in ortho-substituted benzamides, some signals may appear broadened at room temperature. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).

The expected signals for this compound would include:

A singlet for the methoxy group (-OCH₃) protons, typically found in the upfield region around 3.8-4.0 ppm.

A doublet for the benzylic methylene (-CH₂-) protons around 4.6 ppm, which becomes a singlet upon decoupling. The splitting is due to coupling with the adjacent amide proton.

A broad signal for the amide (-NH-) proton, the chemical shift of which is variable and can be confirmed by D₂O exchange.

A complex multiplet pattern in the aromatic region (approximately 6.9-8.2 ppm) corresponding to the nine aromatic protons from the two benzene rings. The protons on the 2-methoxybenzoyl group are expected to show a more complex splitting pattern due to their distinct chemical environments.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

The anticipated ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are based on typical chemical shifts for similar structural motifs.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C=O (Amide Carbonyl) | 165-168 | Carbonyl carbon, typically deshielded. |

| C-OCH₃ (Aromatic) | 155-158 | Aromatic carbon attached to the methoxy group. |

| Aromatic Carbons | 110-140 | Multiple signals for the remaining aromatic carbons. |

| -OCH₃ (Methoxy Carbon) | 55-56 | Methyl carbon of the methoxy group. |

| -CH₂- (Benzylic Carbon) | 44-45 | Methylene carbon adjacent to the nitrogen atom. |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In this compound, COSY spectra would show cross-peaks between adjacent aromatic protons on both rings, helping to assign specific protons within each spin system. A key correlation would also be observed between the amide NH proton and the benzylic CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). An HSQC spectrum would definitively link the proton signals of the methoxy and benzylic methylene groups to their corresponding carbon signals. It would also correlate each aromatic proton with its directly bonded aromatic carbon, aiding in the unambiguous assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons, which is invaluable for determining stereochemistry and conformation. For this compound, a NOESY spectrum would be expected to show cross-peaks between the benzylic CH₂ protons and the ortho-protons of the benzyl ring. Importantly, it could also reveal spatial proximity between the amide NH proton or the benzylic protons and the protons of the 2-methoxybenzoyl ring, providing insight into the preferred conformation around the amide bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands characteristic of specific functional groups.

The FTIR spectrum of this compound is expected to show the following key absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3300 | Characteristic of the secondary amide N-H bond. |

| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of C-H bonds on the benzene rings. |

| Aliphatic C-H Stretch | 2850-3000 | Stretching vibrations of C-H bonds in the methoxy and methylene groups. |

| C=O Stretch (Amide I) | 1640-1680 | A strong absorption band due to the carbonyl group of the amide. spectrabase.com |

| N-H Bend (Amide II) | 1510-1550 | Bending vibration coupled with C-N stretching. |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands from the skeletal vibrations of the benzene rings. |

| C-N Stretch | ~1300 | Stretching vibration of the amide C-N bond. spectrabase.com |

| C-O Stretch (Aryl Ether) | 1200-1250 (asymmetric) & 1020-1075 (symmetric) | Stretching vibrations of the aryl-O-CH₃ ether linkage. |

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information. Key expected signals include strong bands for the symmetric stretching of the aromatic rings and the C=C bonds. The C=O stretch would also be visible, though typically weaker than in the FTIR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₅H₁₅NO₂), the expected molecular weight is approximately 241.29 g/mol .

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) is formed and can undergo characteristic fragmentation. The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. researchgate.net

The predicted mass spectrum of this compound would show a molecular ion peak at m/z 241. The key fragmentation pathways would likely include:

Formation of the 2-methoxybenzoyl cation: Cleavage of the C-N bond between the carbonyl group and the nitrogen would result in a highly stable acylium ion at m/z 135 . This is often a base peak in the spectra of such compounds, as seen in the mass spectrum of the parent 2-methoxybenzamide. nist.gov

Formation of the benzyl or tropylium cation: Cleavage of the bond between the nitrogen and the benzylic carbon would lead to the formation of a fragment at m/z 91 . This corresponds to the benzyl cation, which often rearranges to the more stable tropylium ion.

Formation of the phenyl cation: Further fragmentation of the 2-methoxybenzoyl cation via loss of CO (28 Da) and a methyl radical (15 Da) could lead to other smaller fragments, including the phenyl cation at m/z 77 .

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 241 | [M]⁺˙ (Molecular Ion) | [C₁₅H₁₅NO₂]⁺˙ |

| 135 | [CH₃OC₆H₄CO]⁺ | [C₈H₇O₂]⁺ |

| 91 | [C₆H₅CH₂]⁺ | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

These combined spectroscopic methods provide a detailed and cross-validated structural elucidation of this compound, confirming the identity and connectivity of all its constituent parts.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of moderately polar and thermally labile molecules like this compound. In positive ion mode, the compound is expected to readily form the protonated molecule, [M+H]⁺.

The fragmentation of this compound under ESI-MS/MS conditions can be predicted to occur at the amide bond, which is the most labile site. The primary fragmentation pathways likely involve the cleavage of the C-N bond and the benzyl C-N bond.

Key Fragmentation Pathways in ESI-MS:

Formation of the Benzoyl Cation: Cleavage of the amide C-N bond would result in the formation of the 2-methoxybenzoyl cation.

Formation of the Benzyl Cation: Cleavage of the bond between the nitrogen and the benzyl group would lead to the formation of the benzyl cation, which can further rearrange to the more stable tropylium ion.

Loss of Benzylamine (B48309): A neutral loss of benzylamine from the protonated molecular ion is another plausible fragmentation pathway.

A proposed fragmentation scheme for this compound in ESI-MS is detailed below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Structure of Fragment Ion | Neutral Loss |

| [M+H]⁺ | 2-methoxybenzoyl cation | C₈H₇O₂⁺ | Benzylamine |

| [M+H]⁺ | Benzyl cation/Tropylium ion | C₇H₇⁺ | 2-methoxybenzamide |

Electron Impact Mass Spectrometry (EI-MS)

Electron impact mass spectrometry (EI-MS) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum provides a characteristic fingerprint of the compound, which is invaluable for structural elucidation.

The fragmentation of this compound under EI-MS is expected to be more complex than in ESI-MS. The molecular ion peak, M⁺, may be observed, although it might be weak due to the extensive fragmentation.

Major Fragmentation Pathways in EI-MS:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom (alpha-cleavage) is a dominant fragmentation pathway for amines and amides. libretexts.org This can result in the loss of a benzyl radical to form a stable acylium ion, or the loss of a 2-methoxybenzoyl radical to form a benzyl-containing cation.

McLafferty Rearrangement: While less common for aromatic amides, if there are appropriate gamma-hydrogens, a McLafferty rearrangement could occur. libretexts.org

Cleavage of the Methoxy Group: Fragmentation can also be initiated by the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

The table below summarizes the expected key fragment ions in the EI mass spectrum of this compound.

| Fragment Ion (m/z) | Proposed Structure/Formation |

| M⁺ | Molecular Ion |

| [M-H]⁺ | Loss of a hydrogen atom |

| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| [M-OCH₃]⁺ | Loss of a methoxy radical |

| [M-C₇H₇]⁺ | Loss of a benzyl radical (alpha-cleavage) |

| C₈H₇O₂⁺ | 2-methoxybenzoyl cation |

| C₇H₇⁺ | Benzyl cation/Tropylium ion |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides the accurate mass of a molecule, which allows for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound or an unknown substance.

For this compound, with a molecular formula of C₁₅H₁₅NO₂, the theoretical exact mass can be calculated. An experimentally determined mass that is very close to this theoretical value would confirm the elemental composition.

| Property | Value |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Theoretical Exact Mass | 241.1103 u |

| Monoisotopic Mass | 241.110279 g/mol |

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Absolute Structure Determination

A single crystal X-ray diffraction study of this compound would reveal its absolute structure. Based on studies of similar molecules, it is likely to crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). analis.com.mymdpi.com

The crystallographic data would include the following parameters:

| Crystallographic Parameter | Expected Value Range/System |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c or P-1 |

| a (Å) | 5-15 |

| b (Å) | 5-20 |

| c (Å) | 10-25 |

| α (°) | |

| 90 (for monoclinic) | |

| β (°) | |

| 90-110 | |

| γ (°) | |

| 90 (for monoclinic) | |

| Volume (ų) | 1000-2000 |

| Z (molecules per unit cell) | 2 or 4 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The way molecules pack in a crystal is determined by a variety of intermolecular interactions, with hydrogen bonding often playing a dominant role. mdpi.com In the crystal structure of this compound, the amide group is a key participant in hydrogen bonding.

The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. This can lead to the formation of chains or dimers of molecules in the crystal lattice. For instance, molecules could be linked into chains via N-H···O=C hydrogen bonds. nih.gov

In addition to classical hydrogen bonds, other weaker interactions such as C-H···O and C-H···π interactions may also be present, further stabilizing the crystal packing. analis.com.my

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. analis.com.my It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would likely reveal the following key intermolecular contacts: nih.gov

H···H contacts: These are typically the most abundant contacts and represent van der Waals interactions.

O···H/H···O contacts: These are indicative of hydrogen bonding interactions, including both strong N-H···O bonds and weaker C-H···O interactions.

C···H/H···C contacts: These contacts often signify C-H···π interactions, where a C-H bond interacts with the π-system of an aromatic ring.

The relative contributions of these contacts can be quantified using 2D fingerprint plots derived from the Hirshfeld surface.

| Type of Intermolecular Contact | Expected Percentage Contribution |

| H···H | 40-60% |

| O···H/H···O | 15-30% |

| C···H/H···C | 10-25% |

| Other (C···C, N···H, etc.) | <10% |

Elemental Composition Analysis (CHNS)

Elemental analysis is a fundamental technique in analytical chemistry used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a chemical compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. The technique typically involves the combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are then separated and quantified to determine the percentage of each element in the original sample.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₅H₁₅NO₂. The molecular weight of this compound is 241.29 g/mol . The theoretical percentages of carbon, hydrogen, and nitrogen are essential benchmarks against which experimentally determined values are compared. Sulfur is not a constituent of this compound, and therefore its theoretical and experimental values would be zero.

Detailed Research Findings

A comprehensive review of scientific literature was conducted to identify studies that have performed and reported the elemental analysis of this compound. While the synthesis and other spectroscopic characterizations of this compound and its derivatives are documented, specific reports detailing the experimental results of CHNS elemental analysis for this compound were not found within the scope of the search.

In typical research findings for organic compounds, the experimentally determined percentages for C, H, and N are expected to be in close agreement with the calculated theoretical values. Generally, a deviation of ±0.4% is considered acceptable for a pure sample. These results are vital for confirming that the synthesized compound has the correct empirical and molecular formula, providing a foundational piece of evidence for its structural elucidation.

The table below outlines the theoretical elemental composition of this compound based on its chemical formula.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass in Molecule ( g/mol ) | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon | C | 12.01 | 15 | 180.15 | 74.67 | Data not available |

| Hydrogen | H | 1.008 | 15 | 15.12 | 6.27 | Data not available |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.81 | Data not available |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.26 | Not typically determined by CHNS |

| Sulfur | S | 32.07 | 0 | 0 | 0.00 | 0.00 |

Computational Chemistry and Theoretical Investigations of N Benzyl 2 Methoxybenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and reactivity.

Geometry Optimization and Conformational Analysis

To understand the properties of N-benzyl-2-methoxybenzamide, the first step in a computational study would be to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. A conformational analysis would also be necessary to identify the various spatial arrangements of the atoms (conformers) and their relative stabilities. This information is crucial as the molecule's conformation can significantly influence its physical, chemical, and biological properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A small gap generally suggests higher reactivity.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

DFT calculations can predict various spectroscopic parameters. For instance, the calculation of vibrational frequencies allows for the theoretical prediction of an infrared (IR) spectrum. Comparing this theoretical spectrum with an experimentally obtained one can help to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for atoms like ¹H and ¹³C can be calculated. These theoretical predictions are valuable tools for the interpretation of experimental spectroscopic data and for the structural elucidation of molecules.

Evaluation of Quantum Chemical Descriptors (e.g., Electrophilicity Index, Chemical Hardness)

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of a molecule. Chemical hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. The electrophilicity index (ω) provides a measure of a molecule's ability to act as an electrophile. These descriptors are useful in predicting how a molecule will behave in a chemical reaction.

Molecular Docking Studies on this compound and Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking simulations could be used to investigate how this compound might interact with various biological targets, such as enzymes or receptors. These studies would predict the specific binding mode, identifying key interactions like hydrogen bonds and hydrophobic interactions between the ligand and the receptor's active site. Furthermore, docking programs can estimate the binding affinity, which is a measure of the strength of the interaction. This information is invaluable in drug discovery for predicting the potential biological activity of a compound and for guiding the design of more potent molecules.

Elucidation of Key Interacting Residues in Active Sites

Information regarding molecular docking or crystallographic studies of this compound to identify key interacting amino acid residues within a specific protein active site is not available in the search results. While studies on other benzamide (B126) derivatives exist, these findings are specific to their respective structures and biological targets and cannot be extrapolated to this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

No specific molecular dynamics (MD) simulation studies for this compound were found. Consequently, data on its dynamic behavior, both in solution and within protein complexes, is unavailable.

Conformational Dynamics of this compound in Solution and Protein Complexes

There are no published studies detailing the conformational dynamics, such as dihedral angle rotations, solvent interactions, or conformational ensembles of this compound.

Stability and Flexibility of Protein-Ligand Interactions

Without MD simulation data, an analysis of the stability and flexibility of potential protein-ligand interactions involving this compound cannot be provided. Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis are not available for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Specific QSAR or SAR studies centered on this compound or a closely related series of its derivatives were not found in the search results. Such studies are crucial for understanding how the chemical structure of a compound relates to its biological activity.

Identification of Pharmacophoric Requirements for Biological Activity

There is no information identifying the essential pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) of this compound required for a specific biological activity.

Design Principles for Optimized this compound Derivatives

Due to the absence of SAR and QSAR studies, there are no established design principles for modifying the this compound scaffold to optimize its biological activity. Research on other molecules, such as N-benzyl isatin oximes bjmu.edu.cn, provides examples of how such studies can guide drug design, but these principles are not transferable to the specific compound .

Quantum Theory of Atoms in Molecules (AIM) for Intermolecular Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. In the context of this compound, this analysis is pivotal for characterizing the hydrogen bonds that dictate its supramolecular architecture. The primary intermolecular hydrogen bond is anticipated to occur between the amide hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, a common and significant interaction in benzamide derivatives.

A study on the closely related 2-methoxybenzamide has revealed the presence of intramolecular hydrogen bonding between the amide hydrogen and the methoxy (B1213986) oxygen oslomet.nonih.govresearchgate.net. This indicates the propensity of the N-H group to act as a hydrogen bond donor. In a condensed phase or crystal structure, it is highly probable that this N-H group will participate in intermolecular hydrogen bonding, most likely with the strong hydrogen bond acceptor of the carbonyl oxygen.

The strength and nature of these intermolecular N-H···O=C hydrogen bonds can be quantified by examining the topological properties of the electron density (ρ) at the bond critical point (BCP) connecting the hydrogen and oxygen atoms. Key AIM descriptors include the electron density at the BCP (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total electron energy density (H(r)).

A positive value of the Laplacian (∇²ρ(r) > 0) is characteristic of closed-shell interactions, which includes hydrogen bonds. The total electron energy density (H(r)) at the BCP provides further insight; a negative value of H(r) suggests a degree of covalent character to the hydrogen bond, while a positive value indicates a predominantly electrostatic interaction.

Based on computational studies of similar amide systems, the following table presents hypothetical yet representative AIM parameters for the intermolecular N-H···O=C hydrogen bond in a dimer of this compound.

| Topological Parameter | Value (a.u.) | Interpretation |

|---|---|---|

| Electron Density (ρ(r)) | 0.025 | Indicates a moderate strength hydrogen bond. |

| Laplacian of Electron Density (∇²ρ(r)) | +0.085 | Confirms a closed-shell interaction, characteristic of hydrogen bonding. |

| Total Electron Energy Density (H(r)) | -0.001 | Suggests a slight covalent character to the hydrogen bond. |

These parameters collectively suggest a moderately strong hydrogen bond with some degree of covalent character, which is a critical factor in the stabilization of the crystal lattice and influences the physicochemical properties of this compound.

Biological Activity and Mechanistic Investigations of N Benzyl 2 Methoxybenzamide

Enzyme Inhibition Profiles and Mechanistic Insights

Beyond herbicidal activity, the broader chemical scaffold of N-benzyl benzamides has been investigated for its interaction with various enzymes, revealing potential applications in other biological contexts.

The N-benzyl benzamide (B126) chemical structure has been identified as a promising scaffold for the development of cholinesterase inhibitors. nih.govresearchgate.net Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes that break down the neurotransmitter acetylcholine. nih.govmdpi.com Inhibitors of these enzymes are used in the treatment of neurodegenerative conditions such as Alzheimer's disease. nih.govnih.gov

A series of N-benzyl benzamide derivatives were synthesized and evaluated as selective inhibitors against butyrylcholinesterase. nih.gov Several of these compounds demonstrated exceptionally high potency, with IC₅₀ values in the sub-nanomolar and even picomolar range. nih.govresearchgate.net Further analysis confirmed that these compounds exert their inhibitory effect by directly binding to the BChE enzyme. nih.govresearchgate.net While these studies focused on derivatives designed for neuroprotective effects and did not specifically report on the 2-methoxy substituted analogue, they establish that the N-benzyl benzamide core is a highly effective pharmacophore for potent BChE inhibition. nih.govresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Class |

|---|---|

| N-benzyl-2-methoxybenzamide | Benzamide |

| N-benzyl-2-methoxy-5-propargyloxybenzamide | Benzamide |

| Norflurazon | Phenylpyridazinone |

| Mesotrione | Triketone |

| Diflufenican | Pyridinenecarboxamide |

β-secretase (BACE1) Inhibition

β-secretase (BACE1) is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides. mdpi.com The accumulation of these peptides is a hallmark of Alzheimer's disease. mdpi.com Consequently, the inhibition of BACE1 is a significant therapeutic strategy for the treatment of this neurodegenerative disorder. mdpi.commdpi.com

While direct studies on this compound are limited, research into structurally related benzamide compounds has revealed potential for BACE1 inhibition. A study on newly synthesized benzamides identified several derivatives with significant inhibitory activity against BACE1. For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be the most active against the BACE1 enzyme in this particular study, with an IC50 value of 9.01 µM. mdpi.com This suggests that the benzamide scaffold could be a promising starting point for the development of novel BACE1 inhibitors.

| Compound | BACE1 IC50 (µM) | Reference |

|---|---|---|

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | 9.01 | mdpi.com |

| Quercetin (reference) | 4.89 | mdpi.com |

Glycosidase Enzyme Inhibition (e.g., α-glucosidase, α-amylase)

α-glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic approach for managing type 2 diabetes. nih.govmdpi.com While there is no direct evidence of this compound inhibiting these enzymes, studies on other benzamide derivatives have shown promising results. For example, certain 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comnih.govthiazin-2-yl)-N-arylacetamides have demonstrated potent in vitro α-glucosidase inhibition, with some compounds exhibiting greater potency than the standard drug, acarbose. nih.gov

| Compound | α-Glucosidase IC50 (µM) | Reference |

|---|---|---|

| 12a | 18.25 | nih.gov |

| 12d | 20.76 | nih.gov |

| 12g | 24.24 | nih.gov |

| 11c | 30.65 | nih.gov |

| 12e | 35.14 | nih.gov |

| Acarbose (standard) | 58.8 | nih.gov |

Tyrosinase Inhibition Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. researchgate.netdoi.org N-benzylbenzamide derivatives have been identified as a new class of potent tyrosinase inhibitors. doi.org Research has shown that the substitution pattern on both the benzyl (B1604629) and benzamide rings plays a crucial role in the inhibitory activity. For instance, a study on substituted N-benzylbenzamides revealed that compounds with specific aryl substitutions at the 5-position of the benzamide ring showed improved tyrosinase inhibition. doi.org One of the most potent compounds identified in a separate study, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, exhibited an IC50 value of 0.2 ± 0.01 μM, which is 55-fold more potent than kojic acid, a well-known tyrosinase inhibitor. mdpi.com

| Compound | Tyrosinase IC50 (µM) | Reference |

|---|---|---|

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 ± 0.01 | mdpi.com |

| Compound 8l (a novel kojic acid derivative) | 25.48 ± 1.19 | researchgate.net |

Interactions with Adenylyltransferase (APH(2”)-IIa) Enzyme

Aminoglycoside phosphotransferases, such as APH(2”)-IIa, are enzymes that confer resistance to aminoglycoside antibiotics. nih.gov There is currently no available scientific literature describing the interaction of this compound with the adenylyltransferase (APH(2”)-IIa) enzyme.

Receptor and Signaling Pathway Modulation

Hedgehog (Hh) Signaling Pathway Inhibition through Smoothened (Smo) Protein

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers. nih.gov The Smoothened (Smo) protein, a G protein-coupled receptor, is a key transducer in this pathway. nih.govwikipedia.org A series of 2-methoxybenzamide derivatives have been designed and synthesized as potent inhibitors of the Hh signaling pathway. nih.gov One of the standout compounds from this research, compound 21, demonstrated potent Hh pathway inhibition with a nanomolar IC50 value and was shown to prevent the trafficking of Smo into the primary cilium. nih.gov Molecular docking studies suggest that the 2-methoxybenzamide scaffold is advantageous for Hh pathway inhibition, with the methoxy (B1213986) group and aryl amide group forming additional hydrogen bonds with key amino acid residues, such as Tyr394 and Arg400, in the Smo binding site. nih.gov

| Compound | Hedgehog Pathway Inhibition IC50 (µM) | Reference |

|---|---|---|

| Compound 21 | 0.03 | nih.gov |

Farnesoid X Receptor α (FXRα) Antagonism and Homodimerization Modulation

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. nih.gov While FXR agonists have been well-studied, FXR antagonism is a less explored area. nih.gov Research into N-phenylbenzamide-based compounds has led to the discovery of a novel class of potent FXR antagonists. nih.gov Systematic optimization of this class of compounds has resulted in derivatives with low nanomolar potency. These antagonists have been shown to repress the intrinsic expression of FXR-regulated genes in hepatoma cells. nih.gov This indicates that the benzamide core structure is a viable scaffold for the development of FXRα antagonists.

| Compound Class | Activity | Reference |

|---|---|---|

| N-phenylbenzamide derivatives | Potent FXR antagonists with low nanomolar potency | nih.gov |

Antimicrobial Activity Studies

The benzamide structural motif is a recurring feature in compounds investigated for their antimicrobial properties. Research into various derivatives highlights the potential for this chemical class to exhibit both antibacterial and antifungal effects.

Antibacterial Efficacy and Spectrum

Substituted benzamides have been a subject of interest in the quest for new antibacterial agents. For instance, studies on N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy substituted benzamides have revealed in vitro activity against various bacteria. One study highlighted that N1, N3-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamides showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Bacillus subtilis. Another related compound, 4-(substituted-benzylamino)-2-hydroxy benzoic acid, was found to be active against M. chlorophenolicum with a MIC of 25 µg/mL.

While these findings are for structurally related compounds, they underscore the potential of the N-benzyl benzamide framework as a source of antibacterial action. The specific antibacterial spectrum and efficacy of this compound itself, however, require direct investigation.

Antifungal Efficacy and Spectrum

The exploration of benzamide derivatives has also extended to their potential as antifungal agents. Research on N-phenylbenzamides has indicated their capacity to inhibit the growth of pathogenic fungi. mdpi.com These compounds have shown activity against Candida albicans, a common cause of fungal infections in humans. mdpi.com Similarly, studies on benzyl bromide derivatives have demonstrated their effectiveness against both Candida albicans and Candida krusei. nih.gov One particular benzyl bromide derivative was also noted for its high activity against Aspergillus niger. nih.gov

These findings in related molecular structures suggest that the this compound scaffold may also possess antifungal properties, though specific data on its efficacy and the spectrum of fungi it may inhibit are not available in the provided search results.

Antioxidant Properties and Radical Scavenging Mechanisms

The benzamide core is present in various compounds that have been evaluated for their antioxidant capabilities. The ability to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in numerous disease processes.

Investigations into amino-substituted benzamide derivatives have shed light on their potential to act as potent antioxidants by scavenging free radicals. researchgate.net The antioxidant activity is influenced by the nature and position of substituents on the benzamide structure. For example, the order of antioxidant activity among a series of N-(4-aminophenyl)benzamides was found to be influenced by the presence of hydroxyl and methoxy groups. researchgate.net

Investigations into Neuroleptic and Anticonvulsant Properties of Related Benzamide Scaffolds

The benzamide scaffold is a well-established pharmacophore in the development of drugs targeting the central nervous system, with numerous derivatives exhibiting neuroleptic and anticonvulsant properties.

Substituted benzamides are recognized as a significant class of neuroleptic agents, which appear to exert their effects by blocking cerebral dopamine (B1211576) receptors. documentsdelivered.com For example, YM-09151-2 (N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaminobenzamide) has been shown to have a potent neuroleptic effect. nih.gov Another derivative, MD 790501, has also demonstrated potent neuroleptic properties in various screening procedures. nih.gov These compounds are often compared to established neuroleptics like haloperidol and chlorpromazine. nih.gov

In the realm of anticonvulsant activity, various 4-aminobenzamide derivatives have been studied. For instance, 4-amino-N-(2-ethylphenyl)benzamide has shown activity against maximal electroshock-induced seizures. nih.gov The anticonvulsant properties of these compounds are often evaluated in models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov The structural features of the benzamide moiety play a crucial role in their anticonvulsant efficacy.

While these findings are for related benzamide structures and not this compound itself, they provide a strong rationale for investigating this specific compound for potential neuroleptic and anticonvulsant activities. The broader evidence suggests that the benzamide scaffold is a versatile platform for the development of CNS-active agents.

Conclusion and Future Research Directions in N Benzyl 2 Methoxybenzamide Chemistry

Synthesis and Characterization Advancements

Recent research has seen the development of various synthetic routes for N-benzyl-2-methoxybenzamide derivatives. These methods often involve the condensation of substituted benzoic acids with benzylamines. For instance, a common approach involves converting substituted acids into acyl chlorides using thionyl chloride (SOCl2), which are then reacted with the appropriate amine nih.gov. The synthesis of N-benzyl-2-methoxy-5-propargyloxybenzoamides has been documented as part of the discovery of new bleaching herbicides nih.gov.

The structural elucidation of these synthesized compounds relies heavily on modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are routinely used to confirm the structures of newly prepared N-substituted benzimidazole (B57391) benzamides and other derivatives nih.govmdpi.com. High-resolution mass spectrometry (HRMS) is also employed for accurate mass analysis rsc.org.

Future advancements in this area may focus on developing more efficient, stereoselective, and environmentally friendly synthetic methodologies. The use of novel catalysts and flow chemistry could streamline the production of these compounds, enabling the rapid generation of diverse chemical libraries for biological screening.

Progress in Computational and Theoretical Understanding

Computational chemistry has become an indispensable tool in the study of benzamide (B126) derivatives. Density Functional Theory (DFT) calculations are utilized to understand the electronic structure and reactivity of these molecules. For example, DFT has been used to study compounds with similar structural motifs to this compound, providing insights into their molecular geometry and vibrational frequencies researchgate.net. Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in predicting the chemical reactivity and bioactivity of these compounds researchgate.net.

Molecular docking studies are also employed to predict the binding interactions between this compound derivatives and their biological targets researchgate.net. These computational approaches not only help in rationalizing the observed biological activities but also guide the design of new, more potent analogues energy.gov. The continued development of more accurate and efficient computational methods will further accelerate the discovery process.

Mechanistic Insights into Biological Activities

Research has shed light on several mechanisms through which this compound derivatives exert their biological effects. In the context of herbicidal activity, some derivatives have been found to interfere with the biosynthesis of plastoquinone (B1678516) and β-carotene in plants, leading to a bleaching effect nih.gov. The presence of an ortho-methoxy group on the benzoyl moiety has been identified as crucial for this herbicidal activity researchgate.net.

In the realm of medicine, certain N-benzylbenzamide derivatives have been shown to inhibit tubulin polymerization, a mechanism that is cytotoxic to cancer cells researchgate.net. Other derivatives have been found to inhibit the Hedgehog signaling pathway, which is aberrantly activated in several cancers nih.gov. Furthermore, some analogues have demonstrated the ability to modulate the NLRP3 inflammasome, a key component of the innate immune system scispace.comnih.gov. The antioxidant properties of related structures are also under investigation, which could be relevant for conditions associated with oxidative stress mdpi.com.

A deeper understanding of these mechanisms at the molecular level is a key area for future research. This will involve a combination of biochemical assays, structural biology, and cell-based studies to precisely map the interactions between these compounds and their protein targets.

Identification of Novel Targets and Therapeutic/Agrochemical Applications

The diverse biological activities of N-benzyl-2-methoxybenzamides have led to their exploration for various applications. Their herbicidal properties make them promising candidates for the development of new weed control agents nih.govresearchgate.net. In oncology, their ability to inhibit tubulin polymerization and the Hedgehog signaling pathway positions them as potential anticancer therapeutics nih.govresearchgate.net.

Furthermore, N-benzylbenzamide derivatives have been investigated as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), suggesting their potential in treating metabolic syndrome researchgate.net. They have also been identified as a new class of direct inhibitors of NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA), with potential applications as antitubercular agents osti.gov. Additionally, their role as inhibitors of the voltage-gated potassium channel KV1.3 is being explored for immunomodulatory applications srce.hr. The discovery of these varied targets underscores the therapeutic and agrochemical potential of this chemical scaffold.

Future research will likely focus on identifying new biological targets for this class of compounds through high-throughput screening and chemoproteomics approaches. This could unveil novel applications in a wider range of diseases.

Opportunities for Structure-Based Design and Optimization

The development of potent and selective this compound derivatives is heavily reliant on structure-activity relationship (SAR) studies. For instance, in the development of herbicides, it was found that introducing a propargyloxy group at the 5-position of the benzoyl ring and a fluorine or methyl group at the 3- or 4-position of the benzyl (B1604629) ring enhanced activity nih.gov.

Similarly, for NLRP3 inflammasome inhibitors, SAR studies have shown that while the 2-methoxy and 5-chloro substituents on the benzamide moiety are crucial, structural modifications on the N-substituents of the sulfonamide moiety are well-tolerated and can be used to improve potency scispace.comnih.gov. This systematic approach of modifying different parts of the molecule and assessing the impact on biological activity is fundamental to optimizing lead compounds.

The increasing availability of high-resolution crystal structures of target proteins will further enable structure-based drug design. This will allow for the rational design of new derivatives with improved binding affinity and selectivity, minimizing off-target effects.

Integration of Multi-Omics Approaches in Benzamide Research

The future of benzamide research will benefit significantly from the integration of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics nih.gov. These technologies provide a global view of the molecular changes that occur in cells or organisms upon treatment with a compound youtube.com.

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can gain a more comprehensive understanding of the mechanism of action of this compound derivatives qub.ac.uk. This can help in identifying novel biological targets, understanding complex biological networks, and discovering biomarkers for efficacy and toxicity youtube.com. The use of artificial intelligence and machine learning to analyze these large datasets will be crucial in extracting meaningful biological insights and accelerating the drug discovery and development process youtube.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-2-methoxybenzamide, and how are reaction conditions optimized?

- Methodology: The compound can be synthesized via amidation reactions using benzylamine and 2-methoxybenzoyl chloride in the presence of pyridine under reflux (4 hours) . Optimization involves controlling stoichiometry, solvent choice (e.g., CH₂Cl₂), and temperature. Catalytic hydrogenation (Pd/C, H₂, MeOH) may be employed for intermediate reduction . Reaction progress is monitored via TLC, and purity is confirmed using NMR (¹H/¹³C) and HPLC .

Q. How is N-benzyl-2-methoxybenzamide characterized, and what analytical techniques are critical for verifying its structure?

- Methodology: Key techniques include:

- ¹H/¹³C NMR : To confirm methoxy (-OCH₃) and benzamide proton environments .

- IR Spectroscopy : For detecting amide C=O stretches (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : To validate molecular weight (e.g., [M+H]⁺ peak at m/z 256.1) .

- X-ray Crystallography : For resolving crystal packing and confirming stereochemistry (if applicable) .

Q. What preliminary biological assays are used to evaluate N-benzyl-2-methoxybenzamide’s activity?

- Methodology: Initial screening involves:

- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Enzyme inhibition : Testing against COX-2 or kinases via fluorometric/colorimetric kits .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact N-benzyl-2-methoxybenzamide’s bioactivity?

- Methodology:

- Methoxy group oxidation : Replace -OCH₃ with -OH using oxidizing agents (e.g., KMnO₄), then assess changes in solubility and receptor binding .

- Benzyl group substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity and anticancer activity .

- Linker optimization : Replace the benzamide core with thiazole or oxadiazole rings to improve metabolic stability .

- Data Analysis: Compare IC₅₀ values and pharmacokinetic parameters (logP, t₁/₂) across analogs .

Q. How can contradictory data in reaction yields or bioactivity be resolved during optimization?

- Methodology:

- Reaction reproducibility : Test variables like solvent polarity (DMF vs. CH₂Cl₂) or catalyst loading (Pd/C 5% vs. 10%) .

- Bioassay validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

- Statistical tools : Apply ANOVA to identify significant differences in biological replicates .

Q. What advanced computational methods support N-benzyl-2-methoxybenzamide’s drug design?

- Methodology:

- Docking studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR) .

- MD simulations : Analyze ligand-protein stability in explicit solvent (100 ns trajectories) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How are functional groups like the methoxy moiety exploited in prodrug strategies?

- Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.